4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Description
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one (Compound ID: P913-0020) is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-methylphenyl group and a phenyl-substituted pyrrolidin-2-one moiety. Key physicochemical properties include:
- Molecular Formula: C₁₉H₁₇N₃O₂
- Molecular Weight: 319.36 g/mol
- logP: 3.74 (indicating moderate lipophilicity)
- Polar Surface Area (PSA): 48.39 Ų
- Stereochemistry: Racemic mixture .
The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the 4-methylphenyl group contributes to hydrophobic interactions. The pyrrolidin-2-one moiety enhances solubility via its lactam structure.
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-7-9-14(10-8-13)19-20-18(21-24-19)15-11-17(23)22(12-15)16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGIGRWIRVNYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzohydrazide with an appropriate nitrile oxide can yield the 1,2,4-oxadiazole ring . This intermediate can then be coupled with a pyrrolidin-2-one derivative through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups .
Scientific Research Applications
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorophenyl Derivatives
- 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS: 1171762-43-8) Molecular Formula: C₁₈H₁₄FN₃O₂ Molecular Weight: 323.32 g/mol Key Difference: Replacement of the 4-methyl group with a 2-fluorophenyl substituent. This compound is marketed as a pharmaceutical intermediate .
- 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Status: Discontinued (CymitQuimica catalog) . Note: The 3-fluoro substitution may introduce steric hindrance, affecting receptor interactions compared to the para-substituted methyl group in the target compound.
Methoxyphenyl Derivative
- 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Chlorophenyl Derivative
- 4-{4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one
- Molecular Formula : C₂₄H₂₃ClN₄O₃
- Molecular Weight : 450.92 g/mol
- Key Difference : Incorporation of a 4-chlorophenyl group and piperidine-carbonyllinkage.
- Impact : The chlorine atom increases lipophilicity (logP ~4.0–4.5), while the piperidine ring adds conformational flexibility. This compound’s larger size may reduce bioavailability compared to the target compound .
Core Heterocycle Modifications
Pyridyl-Substituted Oxadiazoles
- 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine (ChemBridge-5906014) Molecular Formula: C₁₄H₁₁N₃O Key Difference: Replacement of the pyrrolidin-2-one moiety with a pyridine ring.
Benzofuran-Substituted Oxadiazoles
- Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid Derivatives
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 2-Fluorophenyl Derivative | Methoxyphenyl Derivative | Chlorophenyl-Piperidine Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 319.36 | 323.32 | ~349.38 | 450.92 |
| logP | 3.74 | ~3.7 | ~3.3 | ~4.2 |
| PSA (Ų) | 48.39 | ~48 | ~55 | ~75 |
| Bioavailability | Moderate | Moderate | High (solubility) | Low (size/logP) |
Biological Activity
The compound 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrrolidinone ring fused with an oxadiazole moiety. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. Specifically, compounds similar to This compound have shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro evaluations demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | SK-MEL-2 | 0.65 |
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
The proposed mechanism involves the inhibition of key enzymes associated with tumor growth and proliferation. For instance, the compound may act as a selective inhibitor of carbonic anhydrases (CAs), particularly hCA IX and hCA II, which are implicated in tumorigenesis . The most active derivatives exhibited K_i values in the picomolar range against these targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Research indicates that modifications at specific positions on the oxadiazole ring significantly influence potency and selectivity against cancer cells . For example:
- Substitution patterns on the aromatic rings can enhance binding affinity to target proteins.
- The introduction of electron-donating or withdrawing groups alters lipophilicity and solubility, impacting bioavailability.
Case Studies
Several case studies have illustrated the therapeutic potential of oxadiazole derivatives:
- In Vitro Studies : A study evaluated a series of oxadiazole compounds against various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cells .
- In Vivo Studies : Animal models treated with oxadiazole derivatives demonstrated reduced tumor growth rates and improved survival outcomes compared to control groups. These findings support further exploration into clinical applications for these compounds as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
